Thiazol-2-ylmethanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

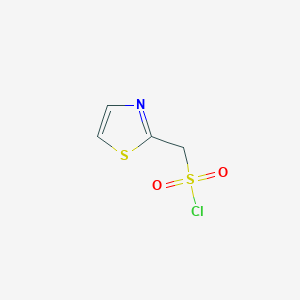

Thiazol-2-ylmethanesulfonyl chloride is a sulfonyl chloride derivative characterized by a thiazole ring substituted at the 2-position with a methanesulfonyl chloride (–CH₂SO₂Cl) group. This compound is highly reactive due to the electrophilic sulfonyl chloride functional group, making it valuable in organic synthesis for sulfonylation reactions, such as forming sulfonamides or sulfonate esters. Its structure combines the aromatic heterocyclic properties of thiazole with the versatility of the sulfonyl chloride moiety, enabling applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazol-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and reduce production costs. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Thiazol-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield thiazol-2-ylmethanesulfonamide derivatives, while oxidation can produce sulfonic acid derivatives .

Scientific Research Applications

Thiazol-2-ylmethanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazol-2-ylmethanesulfonyl chloride involves its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their activity and function. This reactivity is exploited in various applications, such as the development of enzyme inhibitors and the modification of proteins for research purposes .

Comparison with Similar Compounds

a. Structural Analog: 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride (CAS 215434-25-6)

This compound shares functional similarities with Thiazol-2-ylmethanesulfonyl chloride, including the sulfonyl chloride group and a thiazole ring. However, key differences include:

- Core Structure : The sulfonyl chloride is attached to a thiophene ring (C₄H₄S) at position 2, which is further substituted with a 2-methylthiazole moiety at position 4. This contrasts with this compound, where the sulfonyl chloride is directly linked to a methyl group on the thiazole ring .

- Conversely, steric hindrance from the bulkier thiophene-thiazole system may reduce reactivity in certain nucleophilic substitutions .

Functional Group Reactivity

- Sulfonyl Chloride Reactivity : Both compounds exhibit high reactivity in nucleophilic acyl substitution reactions. However, the electron-withdrawing thiophene ring in CAS 215434-25-6 may stabilize the transition state, accelerating reactions with amines or alcohols compared to this compound .

- Stability : this compound’s simpler structure may confer better hydrolytic stability under acidic conditions, whereas the thiophene-containing analog could be more prone to decomposition due to resonance effects.

Data Table: Comparative Analysis

| Property | This compound | 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₄H₄ClNO₂S₂ | C₈H₇ClN₂O₂S₃ |

| Core Structure | Thiazole + methylsulfonyl chloride | Thiophene + sulfonyl chloride + thiazole substituent |

| Key Functional Groups | –SO₂Cl, thiazole | –SO₂Cl, thiazole, thiophene |

| Molecular Weight (g/mol) | ~213.7 | ~317.8 |

| Reactivity | Moderate steric hindrance | Higher electrophilicity, potential steric bulk |

| Typical Applications | Drug intermediates, sulfonation reagents | Specialty chemicals, reactive intermediates |

Biological Activity

Thiazol-2-ylmethanesulfonyl chloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies and patents.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The synthesis of this compound typically involves the reaction of thiazole derivatives with methanesulfonyl chloride, resulting in a range of substituted thiazoles with varying biological properties.

Antimicrobial Properties

Thiazole derivatives, including this compound, have shown significant antimicrobial activity against various pathogens. For instance, studies have indicated that thiazole-integrated compounds exhibit potent activity against Plasmodium falciparum , the causative agent of malaria, and Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. One study reported that specific thiazole derivatives displayed concentration-dependent activity against these pathogens, suggesting their potential as broad-spectrum antimicrobial agents .

| Pathogen | Activity | Reference |

|---|---|---|

| Plasmodium falciparum | Concentration-dependent inhibition | |

| Mycobacterium tuberculosis | Significant antimicrobial effects | |

| Pseudomonas aeruginosa | Notable antibacterial properties |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Research has demonstrated that certain thiazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds derived from thiazole showed IC50 values in the low nanomolar range against melanoma and prostate cancer cells, indicating strong antiproliferative effects . The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is critical for cancer cell division .

Antiparasitic Activity

In addition to its antibacterial and anticancer activities, thiazole derivatives have shown promise in treating parasitic infections. A patent indicated that certain thiazole compounds exhibit potent effects against various Trypanosoma species, which are responsible for diseases like African sleeping sickness and Chagas disease. These compounds demonstrated low mutagenicity alongside their high efficacy, making them suitable candidates for further development in antiparasitic therapy .

Case Studies

- Anticancer Study : A study conducted on a series of thiazole derivatives highlighted their ability to inhibit multiple cancer cell lines effectively. The research focused on structure-activity relationships (SAR) to optimize the anticancer properties of these compounds, leading to the discovery of highly potent agents against resistant cancer types .

- Antimicrobial Evaluation : In another investigation, a range of thiazole-based compounds was synthesized and tested against clinical isolates of resistant bacteria. Some derivatives outperformed traditional antibiotics like ampicillin and streptomycin in inhibiting strains such as MRSA and Pseudomonas aeruginosa .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing thiazol-2-ylmethanesulfonyl chloride?

The synthesis typically involves cyclization and oxidative chlorination steps. For example, a method analogous to 5-phenyl-1,3-thiazole-4-sulfonyl chloride synthesis ( ) can be adapted:

- Cyclization : React ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate with Lawesson’s reagent to form the thiazole core.

- Oxidative Chlorination : Treat the intermediate sulfide with chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions to yield the sulfonyl chloride. Reaction optimization (e.g., temperature, solvent, stoichiometry) is critical to minimize side products like sulfonamides or over-chlorination .

Q. What precautions are necessary when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified face shields, gloves (tested for chemical resistance), and lab coats to prevent skin/eye contact ( ).

- Engineering Controls : Work in a fume hood to avoid inhalation of vapors or aerosols.

- Storage : Store in airtight containers under inert gas (e.g., N₂) at low temperatures (−20°C) to prevent hydrolysis or decomposition ().

Q. How is this compound characterized post-synthesis?

- Spectroscopy : Confirm structure via 1H-/13C-NMR (e.g., sulfonyl chloride peaks at ~3.5–4.0 ppm for CH₂SO₂Cl) and FT-IR (S=O stretching at ~1350–1160 cm⁻¹).

- Chromatography : Use HPLC or GC-MS to assess purity (>95% by area normalization).

- Elemental Analysis : Verify C, H, N, S, and Cl content against theoretical values .

Advanced Research Questions

Q. How can computational docking predict the reactivity of this compound in drug discovery?

- Methodology : Tools like Glide (Schrödinger) enable ligand-receptor docking by combining systematic conformational searches with OPLS-AA force field optimization ( ).

- Application : Dock the compound against target proteins (e.g., kinases or enzymes with nucleophilic residues) to predict sulfonamide bond formation. Validate docking poses using RMSD (<1 Å for high accuracy) and enrichment factors in virtual screening .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-based sulfonyl chlorides?

- Data Triangulation : Compare results across multiple cell lines (e.g., NCI-60 panel in ) and assay conditions (pH, incubation time).

- Mechanistic Studies : Use competitive inhibition assays or isotopic labeling to confirm covalent binding vs. non-specific reactivity.

- Structural Analogs : Synthesize derivatives (e.g., varying substituents on the thiazole ring) to isolate structure-activity relationships (SAR) .

Q. How do solvolysis rates impact the stability of this compound in different solvents?

- Experimental Design : Measure hydrolysis kinetics in hydroxylic solvents (e.g., water, ethanol) via 1H-NMR or conductivity assays. For example, 2-thiophenesulfonyl chloride exhibits solvolysis rates dependent on solvent polarity and nucleophilicity ().

- Mitigation : Add stabilizers (e.g., anhydrous MgSO₄) or use aprotic solvents (e.g., THF, DCM) during reactions to prolong shelf life .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Process Chemistry : Optimize batch vs. flow chemistry to control exothermic chlorination steps.

- Purification : Implement recrystallization (e.g., using hexane/ethyl acetate) or column chromatography to isolate high-purity product.

- Safety : Conduct hazard assessments (e.g., DSC for thermal stability) to prevent runaway reactions during scale-up .

Q. Methodological Notes

- Data Reproducibility : Always cross-reference synthetic protocols with spectral databases (e.g., SciFinder, Reaxys) to validate intermediates.

- Contradiction Management : Use multi-parametric optimization (e.g., DoE) to resolve conflicting reactivity or bioactivity data.

Properties

Molecular Formula |

C4H4ClNO2S2 |

|---|---|

Molecular Weight |

197.7 g/mol |

IUPAC Name |

1,3-thiazol-2-ylmethanesulfonyl chloride |

InChI |

InChI=1S/C4H4ClNO2S2/c5-10(7,8)3-4-6-1-2-9-4/h1-2H,3H2 |

InChI Key |

JWIBFXFXRFGUQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.